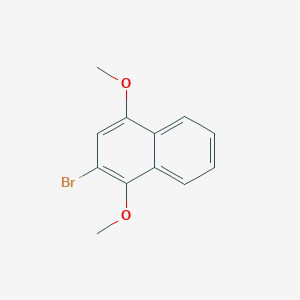

2-Bromo-1,4-diméthoxynaphtalène

Vue d'ensemble

Description

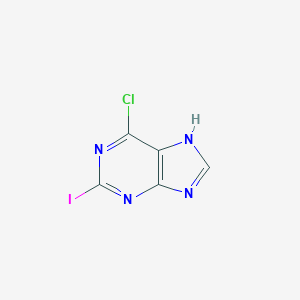

2-Bromo-1,4-dimethoxynaphthalene is a chemical compound that serves as an important intermediate in various synthetic processes. Although the specific compound is not directly mentioned in the provided papers, related compounds such as 2-bromo-6-methoxynaphthalene and 2-bromo-3-methyl-1,4-dimethoxynaphthalene are discussed, which can provide insights into the synthesis and properties of similar brominated dimethoxynaphthalenes .

Synthesis Analysis

The synthesis of brominated naphthalenes typically involves the use of starting materials that undergo a series of reactions to introduce bromine and methoxy groups into the naphthalene core. For instance, 2-bromo-6-methoxynaphthalene can be synthesized from 6-bromo-2-naphthol through methylation with dimethyl sulfate or other methylating agents . Similarly, 2-bromo-3-methyl-1,4-dimethoxynaphthalene is synthesized from 2-methyl-1,4-naphthoquinone through a three-step process that includes catalytic hydrogenation, methylation, and bromination . These methods highlight the versatility of bromination and methylation reactions in the synthesis of brominated dimethoxynaphthalenes.

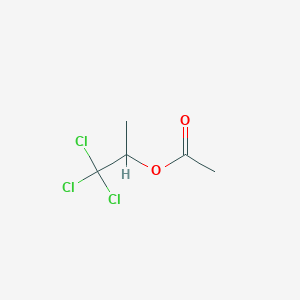

Molecular Structure Analysis

The molecular structure of brominated dimethoxynaphthalenes is characterized by the presence of bromine and methoxy groups attached to the naphthalene ring system. Theoretical structural analysis using density functional theory (DFT) can provide detailed information on the molecular geometry, vibrational frequencies, and molecular properties of such compounds. For example, the related compound 1-bromo-2,3-dimethoxynaphthalene has been studied using DFT to yield results that closely match experimental IR and Raman spectra . This suggests that similar computational methods could be applied to 2-bromo-1,4-dimethoxynaphthalene to predict its structural characteristics.

Chemical Reactions Analysis

Brominated dimethoxynaphthalenes can participate in various chemical reactions due to the reactive nature of the bromine atom. The bromine can act as a leaving group in nucleophilic substitution reactions, allowing for further functionalization of the naphthalene core. Additionally, the methoxy groups can be involved in reactions such as demethylation or serve as directing groups in aromatic substitution reactions. The synthesis of 2-allyl-3-bromo-1,4-dimethoxynaphthalene, for example, involves Dakin's oxidation and Claisen rearrangement, demonstrating the chemical versatility of these compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated dimethoxynaphthalenes are influenced by the substituents on the naphthalene ring. These properties include melting and boiling points, solubility, and stability, which are important for their handling and use in chemical syntheses. The presence of bromine and methoxy groups can also affect the electronic properties of the molecule, such as the energy of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), as well as the molecule's ability to absorb light at specific wavelengths . These properties are crucial for applications in materials science, such as the development of light-emitting monomers .

Applications De Recherche Scientifique

Synthèse organique

2-Bromo-1,4-diméthoxynaphtalène: sert d'intermédiaire polyvalent en synthèse organique. Il est particulièrement utile comme précurseur pour la synthèse de molécules complexes en raison de son atome de brome réactif, qui peut subir d'autres transformations chimiques . Par exemple, il a été utilisé dans la synthèse de phospholipides plasmanyl, qui sont importants dans les études biologiques et les applications médicales potentielles .

Découverte de médicaments

Dans la recherche pharmaceutique, This compound a été utilisé dans le développement d'agents antitumoraux. Il est utilisé comme élément constitutif pour créer des hybrides naphtoquinone-furane-cyanoacryloyle, qui présentent des activités anti-prolifératives prometteuses contre les lignées de cellules cancéreuses .

Chimie analytique

Les dérivés de ce composé sont utilisés en chimie analytique pour étudier la liaison hydrogène intramoléculaire. La structure du naphtalène bromé permet d'explorer les effets stériques et électroniques, qui sont cruciaux pour comprendre les interactions moléculaires .

Recherche en biochimie

This compound: joue un rôle dans la recherche en biochimie, en particulier dans l'étude des processus de glycosylation. Il a été utilisé pour étudier la C-glycosylation des naphtols oxygénés, ce qui est pertinent pour la synthèse d'antibiotiques comme la médermycine .

Science des matériaux

Applications industrielles

En milieu industriel, This compound est utilisé dans la synthèse d'autres produits chimiques. Sa réactivité en fait un composant précieux dans la production de divers composés industriels .

Recherche pharmaceutique

Ce composé est également important dans la recherche pharmaceutique au-delà de ses applications antitumorales. Il est utilisé dans la synthèse de composés présentant des avantages thérapeutiques potentiels, contribuant au développement de nouveaux médicaments et traitements.

Safety and Hazards

The safety data sheet for a similar compound, “1-Bromo-2,2-dimethoxypropane”, indicates that it causes severe skin burns and eye damage and may cause respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray, and to use it only outdoors or in a well-ventilated area .

Propriétés

IUPAC Name |

2-bromo-1,4-dimethoxynaphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11BrO2/c1-14-11-7-10(13)12(15-2)9-6-4-3-5-8(9)11/h3-7H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUDFWADTRPHTIQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C2=CC=CC=C21)OC)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40472484 | |

| Record name | 2-bromo-1,4-dimethoxynaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40472484 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

64648-81-3 | |

| Record name | 2-bromo-1,4-dimethoxynaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40472484 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the primary use of 2-Bromo-1,4-dimethoxynaphthalene in organic synthesis?

A1: 2-Bromo-1,4-dimethoxynaphthalene serves as a precursor for generating the reactive intermediate, 1,4-Dimethoxy-2,3-didehydronaphthalene, via dehydrobromination. [] This reactive intermediate, often referred to as an aryne, can be trapped by various dienophiles like furan or 2-methylfuran in Diels-Alder reactions. This approach allows the synthesis of complex polycyclic compounds, particularly those containing the naphtho[2,3-c]furan core structure. [, ]

Q2: Can you provide an example of how 2-Bromo-1,4-dimethoxynaphthalene has been utilized to synthesize a specific target molecule?

A2: Researchers have successfully employed 2-Bromo-1,4-dimethoxynaphthalene in the synthesis of Naphtho[2,3-c]furan-4,9-dione. [] This involved reacting the generated 1,4-Dimethoxy-2,3-didehydronaphthalene with furan, followed by subsequent chemical transformations to yield the desired Naphtho[2,3-c]furan-4,9-dione. This approach highlights the utility of 2-Bromo-1,4-dimethoxynaphthalene in constructing specific polycyclic frameworks. []

Q3: Apart from furan derivatives, have other reagents been explored in reactions with 2-Bromo-1,4-dimethoxynaphthalene under aryne-forming conditions?

A3: Yes, research has investigated the reaction of 2-Bromo-1,4-dimethoxynaphthalene with nitriles under aryne-forming conditions. [] This exploration aimed to understand the reactivity profile of the generated aryne intermediate and its potential for forming diverse chemical structures beyond those accessible through Diels-Alder reactions. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Chlorodibenzo[b,f][1,4]thiazepin-11(10h)-one](/img/structure/B104394.png)

![2-Naphthalenecarboxamide, N-[4-[2,4-bis(1,1-dimethylpropyl)phenoxy]butyl]-1-hydroxy-4-(4-nitrophenoxy)-](/img/structure/B104395.png)